molecular formula C16H20N2O3 B8312519 3,5-Dimethyl-1-(p-methoxy phenyl)-pyrazol-4-acetic acid-ethyl ester

3,5-Dimethyl-1-(p-methoxy phenyl)-pyrazol-4-acetic acid-ethyl ester

Cat. No. B8312519
M. Wt: 288.34 g/mol
InChI Key: RQDSWPJZTHBCRO-UHFFFAOYSA-N
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Patent
US04146721

Procedure details

9.3 grams 3,3-diacetyl-propionic acid-ethyl ester, 8.7 grams p-methoxy phenyl-hydrazinehydrochloride, 4.9 grams anhydrous sodium acetate and 90 milliliters ethanol were mixed and the mixture heated to boiling temperature under reflux for 2.5 hours. The reaction mixture was thereafter evaporated and ether added to the residue. The ether phase was extracted with water and the ether evaporated. The crystalline residue was recrystallized twice from a mixture of ethanol and water. 9.2 grams 3,5-dimethyl-1-(p-methoxy phenyl)-pyrazol-4-acetic acid-ethyl ester, melting at 71°-72° C. were obtained, representing a yield of 64%.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[CH2:5][CH:6]([C:10](=O)[CH3:11])[C:7](=O)[CH3:8])[CH3:2].Cl.[CH3:15][O:16][C:17]1[CH:22]=[CH:21][C:20]([NH:23][NH2:24])=[CH:19][CH:18]=1.C([O-])(=O)C.[Na+]>C(O)C>[CH2:1]([O:3][C:4](=[O:13])[CH2:5][C:6]1[C:10]([CH3:11])=[N:24][N:23]([C:20]2[CH:21]=[CH:22][C:17]([O:16][CH3:15])=[CH:18][CH:19]=2)[C:7]=1[CH3:8])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
C(C)OC(CC(C(C)=O)C(C)=O)=O
Name
Quantity
8.7 g
Type
reactant
Smiles
Cl.COC1=CC=C(C=C1)NN
Name
Quantity
4.9 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was thereafter evaporated
ADDITION
Type
ADDITION
Details
ether added to the residue
EXTRACTION
Type
EXTRACTION
Details
The ether phase was extracted with water
CUSTOM
Type
CUSTOM
Details
the ether evaporated
CUSTOM
Type
CUSTOM
Details
The crystalline residue was recrystallized twice from a mixture of ethanol and water

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC=1C(=NN(C1C)C1=CC=C(C=C1)OC)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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